Cas no 3795-69-5 (Methyl β-L-Arabinopyranoside)

Methyl β-L-Arabinopyranoside is a chemically modified monosaccharide derivative, where the hydroxyl group at the anomeric carbon of L-arabinose is replaced by a methoxy group in the β-configuration. This compound is primarily used in carbohydrate chemistry research, serving as a key intermediate in the synthesis of complex glycoconjugates and oligosaccharides. Its stable β-glycosidic linkage makes it valuable for studying enzyme-substrate interactions, particularly with glycosidases and glycosyltransferases. The product is also employed in the development of glycosylation protocols due to its well-defined stereochemistry. High purity and consistent performance make it a reliable choice for structural and mechanistic studies in glycobiology.
Methyl β-L-Arabinopyranoside structure
Methyl β-L-Arabinopyranoside structure
Product Name:Methyl β-L-Arabinopyranoside
CAS No:3795-69-5
MF:C6H12O5
MW:164.156482696533
CID:296575
PubChem ID:99057
Update Time:2025-10-23

Methyl β-L-Arabinopyranoside Chemical and Physical Properties

Names and Identifiers

    • b-L-Arabinofuranoside, methyl
    • METHYL B-L-ARABINOPYRANOSIDE
    • Methyl xylopyranoside
    • .beta.-D-Ribopyranoside, methyl
    • .beta.-L-Arabinopyranose methyl glycoside
    • SCHEMBL29253
    • NSC-78525
    • NSC126704
    • Ribopyranoside, .beta.-D-
    • 36793-06-3
    • methyl xyloside
    • NSC170227
    • Methyl pentopyranoside
    • Methyl .alpha.-D-arabinopyranoside
    • NSC403453
    • NSC-126704
    • NCIOpen2_000671
    • FT-0628913
    • .beta.-D-Arabinopyranoside, methyl
    • FT-0698540
    • NSC400273
    • Arabinopyranoside, .beta.-L-
    • NSC-400273
    • 2-methoxyoxane-3,4,5-triol
    • .beta.-L-Arabinopyranoside, methyl
    • Methyl .beta.-D-ribopyranoside
    • SCHEMBL23549931
    • METHYL-ALPHA-D-XYLOPYRANOSIDE
    • 3795-69-5
    • Methyl .beta.-D-xylopyranoside
    • DTXSID60939589
    • Methyl .alpha.-D-lyxopyranoside
    • NSC-403453
    • NSC78525
    • .alpha.-D-Lyxopyranoside, methyl
    • NSC-1975
    • AKOS030212691
    • Lyxopyranoside, .alpha.-D-
    • METHYL-B-L-ARABINOPYRANOSIDE APPROX.
    • ALPHA-METHYL-L-ARABINOPYRANOSIDE
    • NSC232024
    • Methyl .beta.-L-arabinopyranoside
    • beta-D-Xyloside, methyl
    • NSC25272
    • EINECS 210-289-7
    • FT-0671506
    • Methyl .beta.-D-xyloside
    • 7404-24-2
    • 1-Ome-alpha-d-xyl
    • SCHEMBL22030605
    • NSC-232024
    • FT-0633861
    • Arabinopyranoside, .beta.-D-
    • NSC1975
    • SCHEMBL23867729
    • NSC 170206
    • A868783
    • a-D-Lyxopyranoside, methyl
    • Arabinopyranoside, .alpha.-D-
    • NSC-170227
    • Methyl .beta.-D-arabinopyranoside
    • (2S,3S)-TRANS-3-METHYLOXIRANE-2-METHYL4-NITROBENZOATE
    • beta-D-Xylopyranoside, methyl
    • NSC 170227
    • NSC-25272
    • Methyl β-L-Arabinopyranoside
    • Inchi: 1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3
    • InChI Key: ZBDGHWFPLXXWRD-UHFFFAOYSA-N
    • SMILES: O1CC(C(C(C1OC)O)O)O

Computed Properties

  • Exact Mass: 164.068
  • Monoisotopic Mass: 164.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.2A^2
  • XLogP3: -2

Experimental Properties

  • Color/Form: Not available
  • Density: 1.4±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 314.0±42.0 °C at 760 mmHg
  • Flash Point: 143.7±27.9 °C
  • Refractive Index: 1.522
  • PSA: 79.15000
  • LogP: -1.92820
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

Methyl β-L-Arabinopyranoside Security Information

Methyl β-L-Arabinopyranoside Pricemore >>

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Methyl β-L-Arabinopyranoside Related Literature

  • 1. 1130. Electron impact and molecular dissociation. Part X. Some studies of glycosides
    P. A. Finan,R. I. Reed,W. Snedden,J. M. Wilson J. Chem. Soc. 1963 5945
  • 2. 1130. Electron impact and molecular dissociation. Part X. Some studies of glycosides
    P. A. Finan,R. I. Reed,W. Snedden,J. M. Wilson J. Chem. Soc. 1963 5945

Additional information on Methyl β-L-Arabinopyranoside

Recent Advances in the Study of Methyl β-L-Arabinopyranoside (CAS: 3795-69-5) in Chemical Biology and Pharmaceutical Research

Methyl β-L-Arabinopyranoside (CAS: 3795-69-5) is a carbohydrate derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique arabinopyranoside structure, has been explored for its role in glycobiology, drug development, and as a building block for more complex molecules. Recent studies have focused on its synthesis, biological activity, and potential therapeutic applications, making it a compound of interest for researchers in the field.

One of the key areas of research involving Methyl β-L-Arabinopyranoside is its role in glycoconjugate synthesis. Glycoconjugates are critical in various biological processes, including cell signaling and immune response. Recent studies have demonstrated that Methyl β-L-Arabinopyranoside can serve as a versatile intermediate in the synthesis of complex glycoconjugates, offering a pathway to novel therapeutics. For instance, a 2023 study published in the Journal of Carbohydrate Chemistry highlighted its use in the synthesis of arabinose-containing oligosaccharides, which are being investigated for their immunomodulatory properties.

In addition to its synthetic utility, Methyl β-L-Arabinopyranoside has been studied for its biological activity. Research has shown that this compound exhibits inhibitory effects on certain enzymes involved in carbohydrate metabolism, making it a potential candidate for the development of enzyme inhibitors. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that Methyl β-L-Arabinopyranoside demonstrated significant inhibitory activity against α-L-arabinofuranosidases, enzymes that play a role in the degradation of plant cell walls. This finding opens up new avenues for the development of inhibitors targeting these enzymes, which could have applications in agriculture and biotechnology.

The pharmaceutical potential of Methyl β-L-Arabinopyranoside is also being explored. Its structural similarity to naturally occurring arabinose derivatives makes it a promising scaffold for drug design. Recent preclinical studies have investigated its use in the development of antiviral and antibacterial agents. For example, a 2023 study in Antimicrobial Agents and Chemotherapy found that derivatives of Methyl β-L-Arabinopyranoside exhibited activity against certain strains of bacteria, suggesting its potential as a lead compound for new antibiotics.

Despite these promising findings, challenges remain in the practical application of Methyl β-L-Arabinopyranoside. Issues such as scalability of synthesis, bioavailability, and toxicity need to be addressed in future research. However, the compound's versatility and potential for diverse applications make it a valuable subject of ongoing study. Researchers are optimistic that continued investigation will yield further insights into its mechanisms of action and therapeutic potential.

In conclusion, Methyl β-L-Arabinopyranoside (CAS: 3795-69-5) represents a compound of significant interest in chemical biology and pharmaceutical research. Its role in glycoconjugate synthesis, enzyme inhibition, and drug development highlights its multifaceted potential. As research progresses, this compound may pave the way for new therapeutic strategies and biotechnological applications, underscoring the importance of continued exploration in this area.

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